molecular formula C6H6ClNO B1209517 2-Amino-5-chlorophenol CAS No. 28443-50-7

2-Amino-5-chlorophenol

Cat. No.: B1209517
CAS No.: 28443-50-7
M. Wt: 143.57 g/mol
InChI Key: FZCQMIRJCGWWCL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. According to official chemical databases, the preferred IUPAC name for this compound is this compound, which clearly indicates the positioning of the functional groups on the benzene ring. This nomenclature system assigns the hydroxyl group as the primary functional group, with the amino and chlorine substituents numbered according to their positions relative to the phenolic hydroxyl group.

Properties

IUPAC Name

2-amino-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCQMIRJCGWWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067385
Record name Phenol, 2-amino-5-chloro-
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28443-50-7
Record name 2-Amino-5-chlorophenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Amino-5-chlorophenol
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Record name Phenol, 2-amino-5-chloro-
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Record name Phenol, 2-amino-5-chloro-
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Record name 2-amino-5-chlorophenol
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Record name 2-AMINO-5-CHLOROPHENOL
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Scientific Research Applications

Toxicological Studies

Nephrotoxicity Research
2-Amino-5-chlorophenol has been studied for its nephrotoxic effects. A study conducted on Fischer 344 rats demonstrated that exposure to this compound resulted in increased lactate dehydrogenase leakage and lipid peroxidation in renal cortical slices, indicating cellular damage. The research highlighted that the cytotoxicity was linked to free radical generation through an iron-independent mechanism, with antioxidants like ascorbate reducing toxicity levels .

Concentration (mM)LDH Leakage (Relative Increase)Glutathione Levels (GSH)
0BaselineControl
0.25Moderate IncreaseSlight Decrease
0.5Significant IncreaseDecreased
1High IncreaseSignificantly Decreased

Environmental Applications

Biodegradation Studies
Research has indicated that certain bacterial strains can utilize this compound as a carbon and nitrogen source, facilitating the biodegradation of chlorinated compounds in wastewater treatment processes. For example, Comamonas strain CNB-1 has shown efficacy in degrading p-chloronitrobenzene while utilizing its derivatives, including this compound .

Synthesis of Pharmaceuticals

Intermediate in Drug Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the production of analgesics and anti-inflammatory drugs due to their phenolic structure, which is essential for biological activity.

Chemical Research

Organic Synthesis
In organic chemistry, this compound is utilized in synthesizing various organic compounds. Its reactivity allows it to participate in electrophilic aromatic substitutions and other reactions that form complex molecules used in material science and drug development .

Case Study 1: Nephrotoxicity Mechanism

A detailed investigation into the nephrotoxic effects of this compound revealed that pre-treatment with antioxidants significantly mitigated its cytotoxic effects. This study provides insights into potential therapeutic strategies for preventing renal damage from exposure to this compound .

Case Study 2: Biodegradation by Comamonas

In an experimental setup, Comamonas strain CNB-1 was isolated from a wastewater treatment facility and demonstrated the ability to degrade this compound effectively. This finding underscores the potential for bioremediation strategies employing this bacterium to treat contaminated environments .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Nephrotoxicity in Renal Cortical Slices

Compound Nephrotoxic Potential Rank Key Mechanism(s) Reference
4-Aminophenol 1 Oxidative stress, cytochrome P450 activation
2-Amino-5-chlorophenol 2 Lipid peroxidation, GSH depletion
4-Amino-3-chlorophenol 3 Reactive intermediate formation
2-Aminophenol 4 Moderate oxidative damage
2-Chloroaniline 5 Minimal LDH leakage

Key Findings :

  • Halogenation Effects: Chlorination at the 5-position (this compound) increases toxicity compared to non-halogenated 2-aminophenol but remains less toxic than 4-aminophenol, which lacks a chlorine substituent .
  • Hydroxylation Impact: Hydroxylated derivatives (e.g., this compound vs. 2-chloroaniline) exhibit markedly higher toxicity, suggesting aromatic hydroxylation is a critical bioactivation step .

Mechanistic Differences

Oxidative Stress Pathways:

  • This compound: Induces lipid peroxidation within 60 minutes and depletes GSH within 30 minutes at 1 mM concentrations. Pretreatment with ascorbate or GSH mitigates toxicity, implicating free radical generation via an iron-independent mechanism .
  • 4-Amino-3-Chlorophenol: Generates reactive intermediates (e.g., quinone imines) that bind to cellular macromolecules, causing mitochondrial dysfunction .
  • 4-Aminophenol: Activates cytochrome P450 enzymes, producing nephrotoxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI) .

Antioxidant Sensitivity:

  • 2-Amino-4,5-Dichlorophenol: Toxicity is partially mediated by reactive intermediates, with GSH and ascorbic acid providing protection .

Metabolic and Biotransformation Pathways

  • This compound: Metabolized by Comamonas sp. CNB-1 into 2-amino-5-chloromuconic semialdehyde via 2-aminophenol 1,6-dioxygenase, a step critical for biodegradation .
  • p-Chloroaniline: Metabolized to this compound in humans, linking its toxicity to downstream hydroxylated products .

Biological Activity

2-Amino-5-chlorophenol (2A5CP) is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of 2A5CP, highlighting its pharmacological properties, toxicological profiles, and relevant case studies.

  • Molecular Formula : C6H6ClN1O
  • Molecular Weight : 151.57 g/mol
  • Structure : The compound features an amino group and a chlorine atom on the phenolic ring, which contribute to its biological interactions.

Pharmacological Activities

2A5CP exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that 2A5CP has significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Candida glabrata and Aspergillus niger, demonstrating measurable antifungal activity compared to standard drugs like fluconazole .
  • Analgesic Effects :
    • Research indicates that derivatives of 2A5CP are effective as analgesics. The compound is involved in the synthesis of quinazoline derivatives that exhibit pain-relieving properties .
  • Nephrotoxicity :
    • Despite its therapeutic potential, 2A5CP is also associated with nephrotoxic effects. Studies have indicated that it can cause kidney damage through unidentified mechanisms, necessitating caution in its use .
  • Anti-Angiogenic Properties :
    • Some studies suggest that compounds derived from 2A5CP possess anti-angiogenic effects, which may be beneficial in cancer therapy by inhibiting the formation of new blood vessels .

Toxicological Profile

The toxicological effects of 2A5CP have been documented in various studies:

  • Acute Toxicity : In animal models, exposure to high doses of 2A5CP resulted in respiratory distress and other severe symptoms, indicating significant acute toxicity .
  • Chronic Exposure Risks : Long-term exposure has raised concerns regarding potential carcinogenic effects, although further research is needed to establish definitive links .

Case Study 1: Antifungal Activity

In a recent study, derivatives of 2A5CP were synthesized and tested for antifungal activity against Candida glabrata and Aspergillus niger. The results showed that several derivatives had comparable efficacy to fluconazole, suggesting potential for development as antifungal agents .

Case Study 2: Analgesic Derivatives

Another investigation explored the analgesic properties of quinazoline derivatives synthesized from 2A5CP. These compounds demonstrated significant pain relief in animal models, indicating their potential therapeutic use in pain management .

Summary of Findings

Biological ActivityObservationsReferences
AntimicrobialEffective against Candida glabrata and Aspergillus niger
AnalgesicPain relief observed in animal models
NephrotoxicityInduces kidney damage through unknown mechanisms
Anti-AngiogenicPotential use in cancer therapy

Preparation Methods

Reaction Mechanism and Process Overview

The most documented industrial method for synthesizing 2-amino-5-chlorophenol involves the chlorination of benzoxazolone (benzoxazolin-2-one) followed by acidic hydrolysis. This two-step process, patented in EP0137460A2, achieves high selectivity (74–81% yield) by leveraging controlled pH and temperature conditions.

Step 1: Chlorination of Benzoxazolone
Benzoxazolone undergoes chlorination in aqueous media using alkali metal hypochlorites (e.g., NaOCl) or hydrogen peroxide/hydrochloric acid systems. The reaction proceeds at pH 0–3 and 50–90°C, yielding 6-chlorobenzoxazolone. Hypochlorite-based chlorination at 60°C and pH 1–2 minimizes byproducts like dichloroaminophenols (<3%).

Step 2: Acidic Hydrolysis
6-Chlorobenzoxazolone is hydrolyzed using concentrated mineral acids (e.g., HCl, H₂SO₄) at 100–170°C. The hydrolysis releases carbon dioxide, forming this compound hydrochloride, which is neutralized to isolate the free base. Purification involves pH-adjusted precipitation (pH 3.5–7) and activated carbon treatment to remove residual impurities.

Optimization and Industrial Advantages

Key innovations in this method include:

  • Solvent-Free Aqueous Medium : Eliminates organic solvents, reducing toxicity and enabling easier waste management.

  • Exhaust Gas Mitigation : Avoids chlorine and HCl emissions via closed-system reactions, circumventing costly gas scrubbing.

  • Byproduct Control : Graded pH precipitation segregates weakly basic impurities (e.g., 4-chloro-2-aminophenol) before main product isolation.

ParameterHypochlorite RouteH₂O₂/HCl Route
Temperature50–70°C80–90°C
pH Range1–20–1 (conc. HCl)
Yield (6-Chloro Intermediate)81%84%
Final Product Purity94%85%

Reduction of Nitro Precursors

Catalytic Hydrogenation of 2-Chloro-5-Nitrophenol

This compound is synthesized via catalytic hydrogenation of 2-chloro-5-nitrophenol using palladium or Raney nickel catalysts. This method, noted in ChemicalBook, operates under mild conditions (25–50°C, 1–3 bar H₂) and achieves yields exceeding 85%.

Reaction Equation :
2-Chloro-5-nitrophenol+3H2This compound+2H2O\text{2-Chloro-5-nitrophenol} + 3\text{H}_2 \rightarrow \text{this compound} + 2\text{H}_2\text{O}

Chemical Reduction with Iron-Acid Systems

Alternative reductions employ iron powder in acidic media (e.g., HCl, H₂SO₄). For example, 2-chloro-5-nitrophenol reacts with Fe/HCl at 60–80°C, though this approach generates iron sludge, complicating waste disposal.

Reduction MethodCatalyst/ReagentYieldByproducts
Catalytic HydrogenationPd/C, H₂ (2 bar)85–90%Traces of dechlorinated amines
Iron-Acid ReductionFe, HCl70–75%Fe(OH)₃, NH₄Cl

Microbial Degradation of Chlorinated Aromatics

Bacterial Strain LW1-Mediated Synthesis

Recent advances utilize Pseudomonas sp. strain LW1 to degrade 1-chloro-4-nitrobenzene into this compound under aerobic conditions. This enzymatic pathway involves nitroreductases and dehalogenases, converting the substrate at 30°C and pH 7.0–7.5. While eco-friendly, microbial methods face scalability hurdles due to slow reaction kinetics (48–72 hours) and sub-50% yields.

Comparative Analysis of Synthesis Routes

MethodYieldPurityEnvironmental ImpactScalability
Benzoxazolone Hydrolysis74–81%85–94%Low (aqueous, no Cl₂)Industrial
Catalytic Hydrogenation85–90%>95%Moderate (catalyst cost)Pilot-scale
Microbial Degradation40–50%70–80%Very LowLab-scale
Sulfonic Acid HydrolysisN/AN/AHigh (SO₂ emissions)Theoretical

Key Findings :

  • Industrial Preference : The benzoxazolone route dominates due to high yield and solvent-free design.

  • Emerging Techniques : Microbial synthesis, while sustainable, lags in efficiency.

  • Catalytic Challenges : Hydrogenation requires expensive catalysts and stringent safety protocols .

Q & A

Q. What are the established synthetic routes for 2-amino-5-chlorophenol, and how do bacterial-mediated methods compare to chemical reduction?

  • Methodological Answer : this compound is synthesized via two primary routes:
  • Chemical reduction : Reduction of 2-chloro-5-nitrophenol using agents like Sn/HCl or catalytic hydrogenation .
  • Bacterial transformation : Pseudomonas sp. strain LW1 catalyzes the conversion of 1-chloro-4-nitrobenzene to this compound via nitroreductase activity .
  • Key considerations : Bacterial methods reduce hazardous waste but require optimization of growth conditions (e.g., pH 7.2, 30°C) and monitoring of intermediate metabolites using HPLC .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer :
  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., methanol/water, 60:40) and detection at 254 nm .
  • LC-MS/MS : Offers higher sensitivity for trace analysis in renal tissue; use electrospray ionization (ESI+) and monitor m/z 144.1 [M+H]+ .
  • Validation requires spike-and-recovery tests in matrices like rat plasma or cortical slice homogenates .

Q. What are the primary nephrotoxic mechanisms of this compound?

  • Methodological Answer : In vitro studies using Fischer 344 rat renal cortical slices demonstrate:
  • Glutathione depletion : GSH levels drop by 40% within 30 min at 1 mM concentrations, preceding membrane damage .
  • Lipid peroxidation : MDA levels increase 2.5-fold after 60 min exposure, indicating oxidative stress .
  • Experimental validation : Measure LDH leakage (≥50% at 1 mM) and pyruvate-directed gluconeogenesis inhibition (IC₅₀ = 0.45 mM) .

Q. How is this compound utilized in synthesizing bioactive derivatives?

  • Methodological Answer :
  • Schiff base formation : Condensation with acetylferrocene yields ferrocenyl Schiff bases, characterized by FT-IR (C=N stretch ~1600 cm⁻¹) and cyclic voltammetry for redox activity .
  • Benzoxazole synthesis : React with carboxylic acids under microwave irradiation (100°C, 20 min) for antimicrobial testing .

Q. What environmental degradation pathways exist for this compound?

  • Methodological Answer :
  • Bacterial catabolism : Comamonas testosteroni CNB-1 employs the cnbJBACD gene cluster to convert this compound into 4-oxalocrotonate via 2-amino-5-chloromuconate semialdehyde .
  • Key enzymes : this compound 1,6-dioxygenase (EC 1.13.11.76) requires O₂ and Fe²⁺ cofactors; activity assays use UV spectroscopy (λ = 340 nm) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s nephrotoxicity mechanisms be resolved?

  • Methodological Answer :
  • Model disparities : Compare in vitro (renal slices) and in vivo (rat models) results. In vitro systems lack systemic detoxification pathways (e.g., hepatic metabolism), amplifying oxidative stress .
  • Antioxidant interventions : Pretreat slices with 2 mM ascorbate or 1 mM GSH to reduce LDH leakage by 60%, confirming ROS-mediated toxicity .
  • Table 1 : Toxicity markers across models:
ModelGSH Depletion (%)LDH Leakage (%)Lipid Peroxidation (nM MDA/mg protein)
Renal slices40 (30 min)50 (90 min)5.2 (60 min)
In vivo (rat)25 (2 hr)20 (6 hr)2.1 (4 hr)

Q. What strategies optimize enzymatic degradation of this compound in bioremediation?

  • Methodological Answer :
  • Gene overexpression : Clone cnbC (dioxygenase) into E. coli BL21 with a T7 promoter; assess activity via O₂ consumption rates (Clark electrode) .
  • Cofactor supplementation : Add 0.1 mM FeSO₄ to enhance dioxygenase activity by 70% .
  • Bioreactor parameters : Maintain DO ≥80%, pH 7.0, and 30°C for Pseudomonas sp. AP-3 cultures .

Q. How do bacterial gene clusters for this compound catabolism vary across species?

  • Methodological Answer :
  • Comparative genomics : Align amn (e.g., Burkholderia xenovorans LB400) and cnb (e.g., Comamonas testosteroni CNB-1) clusters using tools like BLASTn .
  • Functional divergence : amnD in Pseudomonas sp. AP-3 is nested within amnFEGH, unlike LB400’s linear cluster .
  • RT-qPCR : Quantify cnbC expression under chlorophenol stress (2-fold induction at 0.5 mM) .

Q. Can antioxidant co-administration mitigate this compound toxicity without altering its pharmacological efficacy?

  • Methodological Answer :
  • Dose-response studies : Co-incubate renal slices with this compound (0.5 mM) and NAC (5 mM), reducing cytotoxicity by 45% (p < 0.01) .
  • Pharmacokinetic modeling : Use PBPK simulations to predict GSH replenishment rates (t₁/₂ = 12 min) in rat kidneys .

Q. What molecular tools validate this compound’s role in comparative toxicity studies of chlorinated anilines?

  • Methodological Answer :
  • ROS profiling : Employ DCFH-DA fluorescence in HEK293 cells; this compound induces 3-fold higher ROS vs. 4-chloroaniline .
  • Metabolomics : UPLC-QTOF-MS identifies unique adducts (e.g., glutathione conjugates) in hepatic microsomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chlorophenol
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Reactant of Route 2
2-Amino-5-chlorophenol

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